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Compound of Interest

Compound Name: 6-Ethynyl-1H-indazole

CAS No.: 1093847-80-3

Cat. No.: B2961565

Get Quote

Executive Summary
Molecule: 6-Ethynyl-1H-indazole (C₉H₆N₂) Molecular Weight: 142.16 g/mol Core Significance:

This compound is a critical "click-ready" intermediate in the synthesis of kinase inhibitors (e.g.,

JNK, VEGFR) and heterocyclic drug scaffolds.[1] The presence of the terminal alkyne at the C-

6 position allows for rapid diversification via CuAAC (Copper-Catalyzed Azide-Alkyne

Cycloaddition) or Sonogashira coupling. Analytical Challenge: Distinguishing the 6-isomer from

the 5-isomer is a common synthetic hurdle. This guide provides the specific spectroscopic

fingerprints required for unambiguous structural assignment.

Structural Analysis & Numbering Convention
The indazole core consists of a benzene ring fused to a pyrazole ring. The standard IUPAC

numbering initiates at the nitrogen bearing the proton (position 1) and proceeds counter-

clockwise.[1]

N-1: Pyrrole-like nitrogen (protonated in neutral form).[1]

N-2: Pyridine-like nitrogen.[1]
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C-3: Imine-like carbon.[1]

C-6: The site of ethynyl substitution.

Electronic Environment
The ethynyl group (-C≡CH) acts as an electron-withdrawing group (EWG) via induction (-I) but

can exhibit weak mesomeric donation (+M) in certain conjugated systems.[1] In the indazole

system, its primary effect on the NMR spectrum is the deshielding of ortho-protons (H-5 and H-

7) due to magnetic anisotropy of the triple bond cone and inductive withdrawal.

Structural Logic & Numbering
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Figure 1: Structural correlation showing the impact of the 6-ethynyl substituent on the local

proton environment.

Predicted 1H NMR Spectrum (400 MHz, DMSO-d₆)
The following data is predicted based on the incremental substituent effects applied to the

experimental base values of unsubstituted 1H-indazole.

Solvent: DMSO-d₆ is the preferred solvent to observe the labile N-H proton and ensure

solubility of the planar aromatic system.

Data Summary Table
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Position Proton Type
Predicted
Shift (δ,
ppm)

Multiplicity

Coupling
Constants (

, Hz)

Assignment
Notes

NH Labile 13.10 - 13.30 br s -

Exchangeabl

e; broad

signal.[1]

H-3 Aromatic 8.10 s -

Characteristic

indazole

singlet;

minimally

affected by

C-6 sub.[1]

H-4 Aromatic 7.82 d

Doublet;

couples

strongly to H-

5.[1]

H-7 Aromatic 7.75 s (or d)

Appears as a

singlet or fine

doublet (meta

coupling).[1]

H-5 Aromatic 7.31 dd

Doublet of

doublets;

ortho to

ethynyl.

-C≡CH Acetylenic 4.25 s -

Sharp singlet;

diagnostic for

terminal

alkyne.[1]

Detailed Analysis
The Acetylenic Proton (~4.25 ppm): This is the most diagnostic signal. It appears as a sharp

singlet in the 4.1–4.4 ppm range. In CDCl₃, this may shift slightly upfield (~3.2 ppm), but in
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DMSO-d₆, hydrogen bonding with the solvent often shifts it downfield.[1]

The H-7 Singlet (~7.75 ppm): In unsubstituted indazole, H-7 is a doublet (

Hz) due to coupling with H-6.[1] Substitution at C-6 removes this large coupling. H-7 will now
appear as a narrow singlet or a fine doublet due to weak meta-coupling (

Hz) with H-5.[1] This loss of large coupling is the primary confirmation of the 6-position
substitution.

The H-4/H-5 System: H-4 and H-5 form an ABX-like system (with H-7).[1] H-4 remains a

doublet (

Hz), while H-5 becomes a doublet of doublets (dd) due to the large ortho coupling to H-4 and
the small meta coupling to H-7.[1]

Predicted 13C NMR Spectrum (100 MHz, DMSO-d₆)
The carbon spectrum will display 9 distinct signals: 7 aromatic/heterocyclic carbons and 2

acetylenic carbons.[1]
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Position Carbon Type
Predicted Shift (δ,
ppm)

Notes

C-7a Quaternary 139.5
Bridgehead carbon

next to N-1.[1]

C-3 CH 134.5

Imine-like carbon;

typically the most

deshielded CH.

C-6 Quaternary 120.5
Ipso carbon. Attached

to alkyne.

C-5 CH 125.8

Ortho to ethynyl;

deshielded relative to

parent.[1]

C-3a Quaternary 122.0 Bridgehead carbon.[1]

C-4 CH 121.5 Meta to ethynyl.

C-7 CH 114.5

Ortho to ethynyl;

shielded relative to

benzene analogs due

to N-1 proximity.

-C≡ Quaternary 84.0
Internal alkyne

carbon.[1]

≡CH CH 80.5
Terminal alkyne

carbon.[1]

Experimental Validation Protocol
To confirm the structure and rule out the 5-ethynyl isomer, the following validation workflow is

recommended.

Protocol A: Multiplicity Analysis
Acquire a standard 1H NMR (16 scans min) in DMSO-d₆.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2961565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Check H-7: If the signal at ~7.7 ppm is a doublet with

Hz, the substitution is NOT at position 6 (likely position 5). If it is a singlet (or fine doublet

Hz), it confirms substitution at C-6.[1]

Protocol B: NOE (Nuclear Overhauser Effect)[1]
Irradiate the acetylenic proton signal (~4.25 ppm).[1]

Observation: You should observe NOE enhancement at H-7 and H-5.

Differentiation: H-7 is spatially close to the N-H (if tautomer allows) or distinct by its lack of

large coupling. Enhancement of two aromatic signals confirms the ethynyl group is between

two protons (position 4 or 5 would show different patterns).[1] Correction: At position 6, the

ethynyl is between H-5 and H-7.[1] Both will show NOE.[1]

Synthesized Material

1H NMR Acquisition
(DMSO-d6)

Analyze H-7
Multiplicity

Broad Singlet / Fine Doublet
(J < 2 Hz)

Observed

Large Doublet
(J > 7 Hz)

Observed

CONFIRMED:
6-Ethynyl-1H-indazole

REJECTED:
Likely 5-isomer
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Figure 2: Logic flow for structural verification using 1H NMR multiplicity.

References
Claramunt, R. M., et al. (2009).[1] "Synthesis, reactivity, and NMR spectroscopy of 4,6- and

6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry.

Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical

Shifts."[1] University of Wisconsin-Madison.

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for

CID 9221, 1H-Indazole."[1] PubChem.

Baranac-Stojanović, M. (2018).[1][2] "Substituent Effects on Benzene Rings."

ChemistryViews.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. An efficient and simple approach for synthesizing indazole compounds using palladium-
catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

2. chemistryviews.org [chemistryviews.org]

To cite this document: BenchChem. [Technical Guide: Predicted NMR Spectroscopic Profile
of 6-Ethynyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2961565/docs#technical-guide-predicted-nmr-
spectroscopic-profile-of-6-ethynyl-1h-indazole]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2961565/docs?utm_src=pdf-body-img#technical-guide-predicted-nmr-spectroscopic-profile-of-6-ethynyl-1h-indazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://www.chemistryviews.org/details/ezine/10893139/Substituent_Effects_on_Benzene_Rings/
https://www.benchchem.com/product/b2961565?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11339776/
https://www.chemistryviews.org/details/ezine/10893139/Substituent_Effects_on_Benzene_Rings/
https://www.benchchem.com/product/b2961565/docs#technical-guide-predicted-nmr-spectroscopic-profile-of-6-ethynyl-1h-indazole
https://www.benchchem.com/product/b2961565/docs#technical-guide-predicted-nmr-spectroscopic-profile-of-6-ethynyl-1h-indazole
https://www.benchchem.com/product/b2961565/docs#technical-guide-predicted-nmr-spectroscopic-profile-of-6-ethynyl-1h-indazole
https://www.benchchem.com/product/b2961565/docs#technical-guide-predicted-nmr-spectroscopic-profile-of-6-ethynyl-1h-indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2961565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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